{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid
Description
{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid is a pyridazinone derivative featuring a cyclohexyl-acetic acid backbone and a substituted aryl group (4-fluoro-2-methoxyphenyl) on the pyridazinone ring. The compound’s structure combines a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) with a fluorinated methoxy-substituted phenyl group, which may enhance metabolic stability and receptor binding compared to non-fluorinated analogs.
Properties
Molecular Formula |
C22H26FN3O5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[1-[[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H26FN3O5/c1-31-18-11-15(23)5-6-16(18)17-7-8-20(28)26(25-17)13-19(27)24-14-22(12-21(29)30)9-3-2-4-10-22/h5-8,11H,2-4,9-10,12-14H2,1H3,(H,24,27)(H,29,30) |
InChI Key |
AOMYCNDOTRKLGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the substitution reaction where the fluoro-methoxyphenyl group is introduced to the pyridazinone core.
Attachment of the Cyclohexyl-Acetic Acid Moiety: This step involves the acylation reaction where the cyclohexyl-acetic acid moiety is attached to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues of Pyridazinone Derivatives
The compound shares structural similarities with several pyridazinone-based molecules, differing primarily in substituents and backbone modifications. Key analogues include:
Substituent Effects on Pharmacological Properties
- Fluorine vs. In contrast, the purely methoxy-substituted analogue () lacks fluorine’s metabolic stability benefits, possibly contributing to its discontinuation .
- Cyclohexyl vs.
Positional Isomerism :
The 2-fluoro-4-methoxyphenyl isomer () differs from the target’s 4-fluoro-2-methoxyphenyl group. This positional change could alter steric interactions with biological targets, affecting potency or selectivity .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Table 2: Commercial Status
| Compound | Commercial Availability | Notes |
|---|---|---|
| Target Compound | Not reported | Likely under preclinical investigation. |
| 2-(4-Methoxy-3-(4-methoxyphenyl)-...) | Discontinued | Stability or efficacy concerns. |
| 2-[3-(2-fluoro-4-methoxyphenyl)-...] acid | Available (Pharmint) | Positional isomer; medicinal applications. |
Biological Activity
The compound {1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid, a pyridazinone derivative, has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyridazinone Core : Central to its biological activity.
- Fluorinated Aryl Group : The presence of fluorine enhances lipophilicity and bioactivity.
- Cyclohexyl Acetic Acid Moiety : Contributes to the compound's pharmacokinetic profile.
Molecular Formula : C19H20FN3O5
Molecular Weight : 389.4 g/mol
Anticancer Properties
Research indicates that fluorinated derivatives, including this compound, exhibit significant anticancer activity. The mechanism involves:
- Inhibition of Cell Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Modulation of Key Proteins : Studies suggest that these compounds may affect the expression of proteins such as ERK1/2 and NF-kB, which are critical in cancer cell survival and proliferation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- In vitro Studies : Similar pyridazine-fluorine derivatives showed promising results against bacterial and fungal strains. This suggests potential applications in treating infections .
- Mechanism of Action : The presence of the fluorinated aryl group is believed to enhance interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Study 1: Anticancer Activity
A study conducted by Prima et al. (2017) investigated the cytotoxic effects of various fluorinated triazoles, including derivatives similar to the target compound. The results indicated that these compounds exhibited IC50 values significantly lower than their non-fluorinated counterparts against multiple cancer cell lines, highlighting the importance of fluorination in enhancing biological activity .
Study 2: Antimicrobial Efficacy
Kurumurthy et al. (2014) synthesized a range of triazole-tagged derivatives and assessed their antimicrobial properties. Compounds with fluorinated groups demonstrated superior activity against yeast strains compared to bacteria, suggesting a selective mechanism that could be leveraged for therapeutic applications .
Data Summary Table
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | <10 | Protein modulation (ERK1/2, NF-kB) |
| Antimicrobial | Candida albicans | 15 | Membrane disruption |
| Antimicrobial | E. coli | 25 | Cell wall synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
